molecular formula C18H21N3OS B2428817 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797183-73-3

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No. B2428817
M. Wt: 327.45
InChI Key: XTUGLGRKPXZDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone” is a type of condensed pyrimidine . Condensed pyrimidines are key structural fragments of antiviral agents .


Synthesis Analysis

The synthesis of condensed pyrimidines often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of heterocyclic compounds, including pyrimidines and pyridines, has been a focus of research due to their potential anticancer properties. A study by Alam et al. (2018) reported the design, synthesis, and evaluation of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. These compounds exhibited moderate to good cytotoxicity against various human cancer cell lines, highlighting the therapeutic potential of such heterocyclic derivatives (Alam, A. Alam, A. Panda, & Rahisuddin, 2018).

  • In the realm of materials science, novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore have been synthesized and evaluated for their dyeing properties on polyester fibers. This study by Ho and Yao (2013) illustrates the versatility of thieno[2,3-d]pyrimidine derivatives in creating dyes with a range of hues, demonstrating the compound's application beyond pharmaceuticals (Ho & Yao, 2013).

  • Another significant application involves the Biginelli reaction, where phenylboronic acid has been utilized as a catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, highlighting the compound's relevance in facilitating efficient synthetic pathways for producing pyrimidinone derivatives with potential pharmaceutical applications (Debache et al., 2006).

Potential Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal activities of novel thieno[2,3-d]pyrimidines have been explored, demonstrating the potential of these derivatives in developing new therapeutic agents against bacterial and fungal infections. Salahuddin, Kakad, and Shantakumar (2009) synthesized novel thieno[2,3-d]pyrimidines and evaluated their antibacterial activity, showcasing the broad spectrum of biological activities associated with these compounds (Salahuddin, Kakad, & Shantakumar, 2009).

properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-13(2)23-16-5-3-14(4-6-16)9-18(22)21-8-7-17-15(11-21)10-19-12-20-17/h3-6,10,12-13H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUGLGRKPXZDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone

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